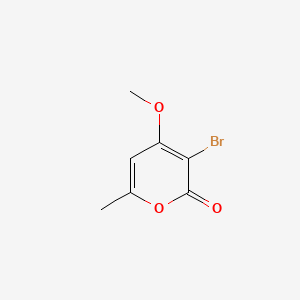

2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-

Description

General Overview of 2H-Pyran-2-ones in Organic Synthesis and Natural Product Chemistry

The 2H-pyran-2-one ring, also known as α-pyrone, is a privileged scaffold found in a vast array of natural products isolated from plants, fungi, and marine organisms. rsc.orgresearchgate.net These natural compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects. researchgate.netbohrium.com The pyran-2-one framework is a key structural unit in compounds like coumarins, flavonoids, and xanthones, which are known for their diverse therapeutic properties. rsc.orgnih.gov

In the realm of organic synthesis, 2H-pyran-2-ones are highly valued as versatile building blocks. umich.edunih.gov Their unique electronic structure, featuring a conjugated diene and a lactone (cyclic ester), allows them to participate in a variety of chemical transformations. nih.gov The pyran-2-one ring is susceptible to nucleophilic attack at positions 2, 4, and 6, leading to ring-opening or rearrangement reactions that can be harnessed to construct a multitude of other complex carbocyclic and heterocyclic systems. umich.eduresearchgate.net Furthermore, they serve as dienes in Diels-Alder reactions, a powerful tool for forming six-membered rings, which is crucial in the synthesis of complex natural products. umich.edu The development of efficient synthetic methods, from classic condensations to modern catalytic approaches, continues to expand the utility of these scaffolds in creating molecular diversity. bohrium.comnih.gov

Significance of Brominated and Methoxylated Pyranone Scaffolds in Chemical Research

The specific biological and chemical properties of a pyranone scaffold are heavily influenced by its substituents. The introduction of halogen atoms, such as bromine, and functional groups like the methoxy (B1213986) group can dramatically alter a molecule's characteristics.

Brominated Scaffolds: The incorporation of bromine into heterocyclic compounds is a common strategy in medicinal chemistry to enhance the biological activity of a molecule. mdpi.com Bromine's size, polarizability, and ability to form halogen bonds can improve a compound's binding affinity and selectivity for its biological target. mdpi.com In the context of pyranones, brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones have been synthesized and studied. researchgate.net Research on other brominated heterocycles has demonstrated their potential as anticancer agents, highlighting the value of bromine substitution in developing new therapeutic leads. mdpi.com

Methoxylated Scaffolds: The methoxy group (-OCH3) is a small, non-lipophilic substituent frequently found in natural products and approved drugs. nih.govresearchgate.net Its presence can profoundly influence a molecule's properties. In drug design, the methoxy group is often used to improve ligand-target binding, metabolic stability, and other pharmacokinetic (ADME) parameters. nih.govresearchgate.nettandfonline.com It can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for exploring protein binding pockets. tandfonline.com Specifically, 4-methoxy-6-methyl-2H-pyran-2-one has been used as a model compound in spectroscopic studies, and other O-substituted derivatives of natural 4-methoxy-2H-pyran-2-ones have been synthesized and screened for various enzymatic inhibitions. researchgate.netsigmaaldrich.com The combination of a methoxy group with a pyranone core is a recurring theme in both natural and synthetic bioactive compounds. nih.govacs.org

Research Gaps and Opportunities in the Study of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-

Despite the clear importance of the 2H-pyran-2-one scaffold and the strategic utility of bromo and methoxy substituents, a detailed investigation into the specific compound 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- is conspicuously absent in the current scientific literature. While its basic chemical properties are documented in chemical databases, dedicated studies on its synthesis, reactivity, and biological potential have not been reported.

This lack of specific research presents significant opportunities. Based on the known characteristics of related compounds, several avenues of investigation can be proposed:

Novel Synthetic Routes: Developing an efficient and selective synthesis for this specific substitution pattern would be a valuable contribution to synthetic methodology for highly functionalized pyranones.

Chemical Reactivity Studies: Investigating how the interplay between the bromo, methoxy, and methyl groups influences the reactivity of the pyranone ring could uncover new chemical transformations. For instance, the bromine atom could serve as a handle for cross-coupling reactions to introduce further molecular complexity.

Biological Screening: Given the wide range of biological activities associated with pyranones, this compound is a prime candidate for screening against various biological targets. researchgate.netresearchgate.net Based on related structures, potential activities could include anticancer, antimicrobial, or enzyme inhibitory effects. researchgate.netnih.gov The combination of the electron-withdrawing bromine and the electron-donating methoxy group could lead to unique biological profiles.

The study of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- offers a promising area for new research, with the potential to yield novel chemical tools and potential therapeutic agents.

Data Tables

Table 1: Computed Physicochemical Properties of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-

| Property | Value |

| Molecular Formula | C7H7BrO3 |

| Molecular Weight | 219.03 g/mol |

| IUPAC Name | 3-bromo-4-methoxy-6-methylpyran-2-one |

| CAS Number | 670-35-9 |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Data sourced from PubChem. nih.gov |

Table 2: Biological Activities Associated with Substituted 2H-Pyran-2-one Scaffolds

| Activity | Example/Context | Reference(s) |

| Anticancer | New 4-amino-2H-pyran-2-one analogs showed potent in vitro antitumor activity. | nih.gov |

| Anti-inflammatory | 2H-pyran-2-ones are known for a wide range of pharmacological activities, including anti-inflammatory effects. | bohrium.com |

| Antimicrobial | Pyran-based natural products are known to be powerful natural antimicrobial agents. | researchgate.net |

| Antiviral | Certain pyranone derivatives have been tested for activity against HIV. | researchgate.net |

| Enzyme Inhibition | O-substituted derivatives of a natural 4-methoxy-2H-pyran-2-one were screened against various enzymes like acetylcholinesterase. | researchgate.net |

| Neuroprotective | Pyran derivatives, including coumarins and flavonoids, are explored for treating Alzheimer's disease. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-4-3-5(10-2)6(8)7(9)11-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYLQAXHTKTHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337190 | |

| Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-35-9 | |

| Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Pyran 2 One, 3 Bromo 4 Methoxy 6 Methyl and Its Analogues

Direct Synthesis Approaches to 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-

Direct synthesis approaches focus on the targeted construction of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- through precursor-based synthesis, specific bromination techniques, and the introduction of the methoxy (B1213986) group.

Precursor-Based Synthesis from 4-Methoxy-6-methyl-2H-pyran-2-one

The direct synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- can be achieved from its immediate precursor, 4-methoxy-6-methyl-2H-pyran-2-one. This approach hinges on the selective introduction of a bromine atom at the C3 position of the pyran-2-one ring. The methoxy group at the C4 position influences the reactivity of the ring, directing the electrophilic substitution to the C3 position.

The reaction typically involves the treatment of 4-methoxy-6-methyl-2H-pyran-2-one with a suitable brominating agent. The choice of the brominating agent and reaction conditions is crucial to ensure high selectivity and yield.

Table 1: General Conditions for Bromination of Pyran-2-one Derivatives

| Reactant | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-methoxy-6-methyl-2H-pyran-2-one | N-Bromosuccinimide (NBS) | Carbon tetrachloride | Reflux, radical initiator | 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Bromine | Acetic acid | Room temperature | 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one |

Bromination Strategies for Introduction of the C3-Bromo Moiety

The introduction of the bromine atom at the C3 position is a key step in the synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-. This is typically achieved through electrophilic aromatic substitution, where the pyran-2-one ring acts as the aromatic system. The electron-donating effect of the methoxy group at C4 activates the ring, making the C3 and C5 positions susceptible to electrophilic attack. However, the C3 position is generally more reactive.

Common brominating agents used for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). researchgate.net When using molecular bromine, a solvent such as acetic acid is often employed. NBS is a milder and more selective brominating agent, often used with a radical initiator in a non-polar solvent like carbon tetrachloride. wikipedia.org The choice between these reagents can influence the reaction's outcome and the formation of byproducts. orgsyn.org

Alkylation and Functionalization for Methoxy Group Introduction

An alternative synthetic route involves the introduction of the methoxy group at a later stage. This is particularly relevant when starting from a precursor that has a hydroxyl group at the C4 position, such as 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one. The hydroxyl group can be converted to a methoxy group through an O-alkylation reaction.

This transformation is typically carried out using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base, commonly potassium carbonate or sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the methylating agent to form the methoxy ether.

General Synthetic Routes to Pyran-2-one Scaffolds

The synthesis of the target molecule can also be approached by first constructing the core pyran-2-one ring system, followed by functional group manipulations to introduce the bromo and methoxy moieties. Two common starting materials for building the pyran-2-one scaffold are triacetic acid lactone and dehydroacetic acid.

Strategies Involving Triacetic Acid Lactone (4-Hydroxy-6-methyl-2H-pyran-2-one)

Triacetic acid lactone is a versatile precursor for the synthesis of various pyran-2-one derivatives. researchgate.net Its structure already contains the 4-hydroxy-6-methyl-2H-pyran-2-one core. To arrive at the target compound, triacetic acid lactone would first need to be brominated at the C3 position. This can be achieved using standard brominating agents as described in section 2.1.2.

Following the bromination to yield 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one, the subsequent step would be the methylation of the hydroxyl group at the C4 position, as detailed in section 2.1.3, to afford the final product, 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-.

Table 2: Synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- from Triacetic Acid Lactone

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1. Bromination | 4-Hydroxy-6-methyl-2H-pyran-2-one | N-Bromosuccinimide, CCl₄ | 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one |

| 2. Methylation | 3-bromo-4-hydroxy-6-methyl-2H-pyran-2-one | Dimethyl sulfate, K₂CO₃, Acetone | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- |

Methodologies Utilizing Dehydroacetic Acid (3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)

Dehydroacetic acid is another readily available starting material for the synthesis of pyran-2-one derivatives. It features an acetyl group at the C3 position, which needs to be removed to obtain the desired scaffold. The synthesis of the target compound from dehydroacetic acid is a multi-step process.

The first step would involve the bromination of dehydroacetic acid. Research has shown that bromination of dehydroacetic acid can occur at different positions, and selective bromination at the C3 position can be challenging. researchgate.net Assuming selective bromination is achieved, the subsequent step would be the deacetylation at the C3 position. This can be accomplished under specific reaction conditions. Finally, the hydroxyl group at C4 would be methylated to yield the target molecule. Due to the multiple steps and potential for side reactions, this route is generally less direct than those starting from triacetic acid lactone or 4-methoxy-6-methyl-2H-pyran-2-one.

Cycloaddition-Based Routes for Pyranone Ring Formation

Cycloaddition reactions represent a powerful and efficient strategy for the construction of the 2H-pyran-2-one core. These methods often proceed with high atom economy and stereoselectivity, making them attractive for the synthesis of complex molecules.

One of the most common cycloaddition approaches for the synthesis of 2H-pyrans is the formal [3+3] cycloaddition, which typically involves the condensation of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde. nih.govresearchgate.net This Knoevenagel condensation followed by an oxa-6π-electrocyclization is a well-established method for forming the pyran ring. nih.gov The stability of the resulting 2H-pyran is often enhanced by fusion to another ring system. nih.gov

Another important cycloaddition strategy is the [4+2] cycloaddition, or Diels-Alder reaction, where a 2H-pyran-2-one can act as the diene component. researchgate.net This reaction with various dienophiles, such as alkenes and alkynes, provides a versatile route to highly functionalized benzene (B151609) derivatives after a subsequent elimination of CO2 and aromatization. researchgate.net The reactivity of the 2H-pyran-2-one in these reactions is influenced by the substituents on the pyranone ring. Electron-withdrawing groups on the dienophile can shift the reaction mechanism from a polar, two-step process to a more synchronous, concerted pathway. researchgate.net

The following table summarizes representative cycloaddition reactions for the synthesis of pyranone derivatives:

| Diene/1,3-Dicarbonyl Compound | Dienophile/α,β-Unsaturated Aldehyde | Reaction Type | Product Type | Reference |

| Cyclic 1,3-dicarbonyl compounds | Functionalized enals | [3+3] Cycloaddition | Bicyclic 2H-pyrans | nih.gov |

| 4H-Chromene-3-carbaldehydes | Hetero- and carbocyclic 1,3-dicarbonyls | [3+3] Cycloaddition | Polycyclic pyrano[2,3-b]pyrans | researchgate.net |

| Substituted 2H-pyran-2-ones | Styrene derivatives | [4+2] Cycloaddition | Boscalid derivatives | researchgate.net |

| 2H-pyran-2-ones | N,N-diethylpropynamine | [4+2] Cycloaddition | Functionalized benzene derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyranones

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgresearchgate.netwikipedia.org These reactions are particularly valuable for the functionalization of pre-formed heterocyclic rings, such as 2H-pyran-2-ones. The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.orgwikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is well-suited for the derivatization of halogenated pyranones, such as 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The scope of the Suzuki reaction is broad, accommodating a wide range of aryl, heteroaryl, and alkyl boronic acids or their esters. organic-chemistry.orgresearchgate.net For halogenated heteroarenes, the reactivity of the halide follows the general trend of I > Br > OTf >> Cl > F. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation. researchgate.net

Below is a table illustrating typical conditions for Suzuki-Miyaura cross-coupling reactions:

| Halogenated Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product | Reference |

| Halogenated aminopyrazoles | Aryl, heteroaryl, and styryl boronic acids/esters | XPhos Pd G2 | XPhos | K2CO3 | EtOH/H2O | Substituted aminopyrazoles | researchgate.net |

| Polychlorinated pyridines | Alkyl boronic pinacol (B44631) esters | Not specified | Sterically encumbered alkyl phosphines | LiOtBu or other organic soluble base | Not specified | Exhaustively alkylated pyridines | nih.gov |

| Phenylboronic acid | Haloarenes | Pd(0) complex | Not specified | Base | Not specified | Biaryl compounds | libretexts.org |

The Stille reaction provides another powerful method for carbon-carbon bond formation, involving the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgopenochem.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgopenochem.org

This reaction is particularly relevant for the synthesis of alpha-substituted lactones and can be applied to halogenated pyranones. For instance, 3-(Trimethylstannyl)-5-bromo-2-pyrone has been shown to undergo facile Stille coupling reactions with aryl halides to produce various 3-substituted 5-bromo-2-pyrones. researchgate.net The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. openochem.org

The following table presents examples of Stille-type coupling reactions:

| Organostannane | Halide/Pseudohalide | Palladium Catalyst | Ligand | Solvent | Product Type | Reference |

| 3-(Trimethylstannyl)-5-bromo-2-pyrone | Aryl halides | Not specified | Not specified | Not specified | 3-Aryl-5-bromo-2-pyrones | researchgate.net |

| α-Alkoxybenzyl-tributylstannanes | Benzoyl chloride | Pd2dba3 | PPh3 | Toluene | α-Alkoxybenzyl ketones | uwaterloo.ca |

| Organostannanes | Aryl and vinyl halides or triflates | Suitable palladium catalyst | Not specified | Not specified | C-C coupled products | openochem.org |

Chemical Reactivity and Transformation Pathways of 2h Pyran 2 One, 3 Bromo 4 Methoxy 6 Methyl

Electrophilic Substitution Reactions

While not a true aromatic system, the 2H-pyran-2-one ring exhibits quasi-aromatic character, allowing it to undergo electrophilic substitution reactions, typically at the C-3 and C-5 positions. clockss.org The regiochemical outcome of these reactions on the title compound is heavily influenced by the directing effects of the existing substituents.

The pyran-2-one nucleus contains electrophilic centers at positions C-2, C-4, and C-6, and a nucleophilic center at C-5. nih.gov The reactivity towards electrophiles is governed by the substituents on the ring. The 4-methoxy group is a strong activating group that directs incoming electrophiles to the ortho (C-3 and C-5) positions. The 6-methyl group is a weaker activating group, also directing ortho and para (to C-5). Since the C-3 position is already occupied by a bromine atom, these directing effects converge, making the C-5 position the most electron-rich and thus the primary site for electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -Br | C3 | Deactivating (Inductive) | Ortho, Para |

| -OCH₃ | C4 | Activating (Resonance) | Ortho (C3, C5), Para |

| -CH₃ | C6 | Activating (Inductive) | Ortho (C5), Para |

Consistent with the analysis of substituent effects, electrophilic substitution on 4-methoxy-6-methyl-2-pyrone derivatives occurs with high regioselectivity. Studies on the bromination of the parent system, 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone), show that substitution occurs at the C-3 and C-5 positions. researchgate.netmdpi.com For the title compound, where C-3 is already brominated, any subsequent electrophilic substitution, such as nitration or further halogenation, would be strongly directed to the C-5 position. Stereoselectivity is not a primary consideration for substitution on the planar pyranone ring itself.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyran-2-one ring makes it susceptible to various nucleophilic attacks. These can range from direct displacement of the C-3 bromo substituent to transformations involving the methoxy (B1213986) group and even ring-opening and subsequent recyclization.

The bromine atom at the C-3 position is highly susceptible to nucleophilic displacement. The electron-withdrawing character of the pyran-2-one ring system facilitates nucleophilic attack at this position, leading to the expulsion of the bromide ion. tandfonline.com This reactivity provides a powerful method for introducing a wide array of functional groups onto the pyranone core. For instance, reactions with nucleophiles such as amines or thiols can yield 3-amino or 3-thio derivatives, respectively. tandfonline.com These reactions serve as crucial steps in the synthesis of more complex functionalized molecules. tandfonline.com

Table 2: Examples of Nucleophilic Substitution at C-3

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-Amino-4-methoxy-6-methyl-2H-pyran-2-one |

| Thiol | R-SH | 3-Thio-4-methoxy-6-methyl-2H-pyran-2-one |

| Alkoxide | R-ONa | 3-Alkoxy-4-methoxy-6-methyl-2H-pyran-2-one |

The C4-methoxy group is relatively stable but can be transformed, most commonly via demethylation to the corresponding 4-hydroxy-2-pyrone. This transformation is often performed as a deprotection step. Reagents such as trimethylsilyl (B98337) iodide are effective for this demethylation, converting the 4-methoxy-2-pyrone into the free enol lactone. proquest.com This cleavage allows for subsequent functionalization at the C-4 oxygen, for example, through O-alkylation or O-acylation reactions. beilstein-journals.org

The pyran-2-one ring is vulnerable to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions, which can lead to the opening of the lactone ring. clockss.org The resulting acyclic intermediate can then undergo intramolecular reactions to form new heterocyclic or carbocyclic systems. clockss.orgnih.gov This ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a hallmark of pyran-2-one chemistry. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazine (B1198779) derivatives. clockss.org The specific outcome depends on the nucleophile, the substituents on the pyranone ring, and the reaction conditions.

Table 3: Ring Transformation Products with Various Nucleophiles

| Nucleophile | Intermediate | Final Product Type |

| Ammonia | Open-chain amide | Pyridin-2-one |

| Hydrazine | Open-chain hydrazide | Pyridazine |

| Hydroxylamine | Open-chain hydroxamic acid | Isoxazole |

| Active Methylene Compounds | Open-chain adduct | Phenolic compounds/Coumarins tandfonline.com |

Ring Opening and Recyclization Reactions with Nucleophiles

Cycloaddition Reactions

2H-Pyran-2-one derivatives are well-documented participants in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, where they function as the 4π-electron diene component. clockss.orgresearchgate.net The reaction typically involves the pyranone reacting with a 2π-electron component, the dienophile, to form a bicyclic adduct. This adduct often undergoes a subsequent retro-Diels-Alder reaction with the extrusion of a stable molecule, such as carbon dioxide, leading to the formation of a new six-membered aromatic ring. researchgate.net

The compound 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- is an unsymmetrical diene due to its distinct substituents. The electronic nature of these substituents significantly influences its reactivity and the types of dienophiles with which it will readily react. The C-3 bromo group acts as an electron-withdrawing group, while the C-4 methoxy and C-6 methyl groups are electron-donating. This electronic push-pull arrangement affects the energy levels of the diene's frontier molecular orbitals (HOMO and LUMO).

In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and reacts with an electron-poor dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. The specific substitution pattern of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- allows it to potentially react with a range of dienophiles, including both electron-rich (e.g., vinyl ethers) and electron-deficient (e.g., maleic anhydride, alkynes with electron-withdrawing groups) species. researchgate.netresearchgate.net The reaction with alkynes is particularly useful as the initial bicyclic adduct readily loses CO₂ to afford highly substituted aniline (B41778) or benzene (B151609) derivatives. rsc.org

When an unsymmetrical diene like 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- reacts with an unsymmetrical dienophile, the formation of two different regioisomers is possible (e.g., "ortho" and "meta" or "para" and "meta" adducts). youtube.commasterorganicchemistry.com The observed regioselectivity is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. youtube.com

The outcome can often be predicted using frontier molecular orbital (FMO) theory. total-synthesis.comwikipedia.orglibretexts.org This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. ethz.chyoutube.com The preferred regioisomer is the one that results from the alignment of the orbitals with the largest coefficients on the reacting atoms. youtube.com For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, the electron-donating methoxy group at C-4 and the electron-withdrawing bromo group at C-3 create a significant polarization of the π-system, which directs the regiochemical outcome of the cycloaddition. rsc.org

In addition to regioselectivity, the stereoselectivity of the Diels-Alder reaction is a crucial aspect, leading to either endo or exo products. masterorganicchemistry.com The "endo rule" generally predicts the preferential formation of the endo isomer, which is attributed to favorable secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond in the diene at the transition state. cdnsciencepub.com However, steric hindrance can sometimes favor the formation of the thermodynamically more stable exo product. nih.gov The specific stereochemical outcome for reactions involving 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- would depend on the structure of the dienophile and the reaction conditions. researchgate.net

Derivatization and Analog Synthesis Strategies

The functional groups present on the 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- scaffold provide opportunities for further chemical modification to generate a library of analogs with diverse properties.

The C-6 methyl group and the C-4 methoxy group are key sites for derivatization. The methyl group, being attached to a π-system, can be functionalized through various reactions. For example, it can undergo bromination under radical conditions to form a bromomethyl group. This bromomethyl derivative can then serve as a versatile intermediate for introducing a wide range of nucleophiles, thereby enabling the synthesis of diverse analogs. researchgate.net

The C-4 methoxy group can also be a target for modification. Demethylation reactions can be employed to reveal the corresponding 4-hydroxy-2H-pyran-2-one. This hydroxyl group can then be further derivatized, for instance, through etherification or esterification, to introduce new functionalities at this position. The choice of demethylating agent is crucial to avoid unwanted reactions with the sensitive pyranone ring.

Table 3: Potential Derivatization Reactions

| Position | Functional Group | Reaction Type | Product Functional Group |

|---|---|---|---|

| C-6 | Methyl (-CH₃) | Radical Bromination | Bromomethyl (-CH₂Br) |

| C-4 | Methoxy (-OCH₃) | Demethylation | Hydroxyl (-OH) |

These derivatization strategies allow for the systematic modification of the parent compound, facilitating structure-activity relationship studies and the development of new chemical entities.

Synthesis of Pyranone-Fused Heterocyclic Systems

The chemical scaffold of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- serves as a versatile building block in the synthesis of a variety of pyranone-fused heterocyclic systems. The strategic placement of the bromo and methoxy substituents on the pyranone ring allows for diverse chemical transformations, leading to the construction of complex polycyclic molecules with potential biological activities. Research in this area has explored various cyclization and condensation strategies to append new heterocyclic rings onto the pyranone core.

One prominent pathway involves the reaction of brominated 4-hydroxy-6-methyl-2-pyrone derivatives, which are closely related to the title compound, with dinucleophilic reagents. Although direct examples starting from 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- are not extensively documented in readily available literature, the reactivity can be inferred from similar structures. For instance, the synthesis of pyrano[3,2-c]pyridine derivatives has been achieved through multi-component reactions involving a 4-hydroxypyranone moiety, an aldehyde, and a nitrogen source like malononitrile (B47326) and an amine. These reactions typically proceed through a series of condensations and cyclizations to yield the fused heterocyclic system.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the elaboration of the 3-bromo-2-pyrone core into fused systems. While specific applications with the 4-methoxy derivative are still emerging, the general reactivity of 3-bromo-2-pyrones is well-established for the formation of carbon-carbon and carbon-heteroatom bonds, which can be followed by intramolecular cyclization to construct the fused ring.

Furthermore, domino reactions provide an efficient route to pyranone-fused heterocycles. These sequences, often initiated by a Michael addition or a Knoevenagel condensation at the C3 position (after displacement of the bromide) or at the C5 position, can lead to the formation of intricate molecular architectures in a single synthetic operation. The 4-methoxy group in the target compound is expected to influence the regioselectivity of these reactions by modulating the electronic properties of the pyranone ring.

The following table summarizes representative transformations that, while not all starting directly from 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, illustrate the key principles for the synthesis of pyranone-fused heterocycles from closely related precursors.

| Fused System | Reactants | Key Transformation | Product Class |

|---|---|---|---|

| Pyrano[3,2-c]pyridine | 4-hydroxy-6-methyl-2H-pyran-2-one, Aryl aldehydes, Malononitrile, Amine | Multi-component domino reaction | Pyrano-fused Pyridines |

| Pyrano[3,2-c]quinolone | 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols | Acid-catalyzed tandem allenylation/cyclization | Pyrano-fused Quinolones nih.gov |

| Thieno[3,2-c]pyran-4-one | Thiophene precursors, followed by pyranone ring construction | Multi-step synthesis including Gewald reaction and cyclization | Thieno-fused Pyranones asianpubs.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For pyranone derivatives, it offers invaluable information on the electronic environment of each proton and carbon atom, which is essential for tracking reaction progress and identifying transient species. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide a direct map of the molecule's carbon-hydrogen framework. In mechanistic studies involving 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, changes in the chemical shifts and coupling constants of specific nuclei can signal the formation of reaction intermediates.

For the parent compound, the expected ¹H NMR spectrum would feature distinct signals for the methyl protons, the methoxy (B1213986) protons, and the vinylic proton on the pyranone ring. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the olefinic carbons (one of which is bromine-bearing and the other oxygen-bearing), the methoxy carbon, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- Note: These are predicted values based on related structures. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 6-CH₃ | ~2.2 - 2.4 | Singlet (s) |

| 4-OCH₃ | ~3.8 - 4.0 | Singlet (s) | |

| H-5 | ~5.9 - 6.2 | Singlet (s) | |

| ¹³C | C-2 (C=O) | ~160 - 165 | - |

| C-3 | ~95 - 105 | - | |

| C-4 | ~165 - 170 | - | |

| C-5 | ~98 - 102 | - | |

| C-6 | ~155 - 160 | - | |

| 4-OCH₃ | ~55 - 60 | - | |

| 6-CH₃ | ~18 - 22 | - |

During a reaction, such as a nucleophilic substitution at the C-3 position, the disappearance of the signal corresponding to the bromine-bearing carbon (C-3) and the appearance of new signals in the ¹³C NMR spectrum would indicate the formation of a new bond. Similarly, shifts in the adjacent proton (H-5) and carbon (C-4, C-5) signals can provide evidence for the formation of intermediates or products. Two-dimensional NMR experiments like HMQC and HMBC are instrumental in unambiguously assigning these new signals. mdpi.com

While the 2H-pyran-2-one ring is largely planar, the spatial orientation of its substituents can be investigated using advanced NMR techniques. scifiniti.comscifiniti.com Conformational analysis is key to understanding a molecule's reactivity and biological properties. nih.govauremn.org.br

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between protons. For a derivative of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, an NOE experiment could, for instance, determine the preferred orientation of a bulky substituent introduced at a specific position by observing its spatial relationship with the existing methyl or methoxy groups.

For more complex or flexible derivatives, the measurement of coupling constants and the use of computational methods, such as Density Functional Theory (DFT) calculations combined with DP4+ probability analysis, can help determine the most stable conformation in solution. nih.gov These methods correlate experimentally observed NMR chemical shifts with those calculated for various possible conformations, allowing for the identification of the most likely structure. nih.govauremn.org.br

Mass Spectrometry for Molecular Transformations

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is particularly useful for identifying reaction products and analyzing molecular fragmentation, which provides structural clues. libretexts.org

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The fragmentation pattern of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- is influenced by its functional groups: the brominated pyranone ring, the methoxy group, and the methyl group.

The presence of bromine is readily identifiable from the isotopic pattern of the molecular ion peak (M+), as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M+ and M+2) of similar intensity. libretexts.org

Common fragmentation pathways for this molecule would likely include:

Loss of a bromine radical (•Br): A common fragmentation for organobromides, leading to an [M-Br]⁺ ion.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group at C-6 or from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O): From the methoxy group.

Loss of carbon monoxide (CO): A characteristic fragmentation of lactones and ketones.

Retro-Diels-Alder reaction: Cleavage of the pyranone ring.

Table 2: Predicted Key Mass Spectrometry Fragments for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- (Molecular Weight: 219.04/221.04 g/mol )

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 219 / 221 | [M]⁺ | Molecular ion peak, showing characteristic Br isotope pattern. |

| 204 / 206 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 191 / 193 | [M - CO]⁺ | Loss of carbon monoxide. |

| 140 | [M - Br]⁺ | Loss of a bromine radical. |

| 112 | [M - Br - CO]⁺ | Subsequent loss of CO after Br loss. |

The stability of the resulting carbocations and radical species dictates the relative abundance of these fragment ions, making the mass spectrum a unique fingerprint of the molecule's structure. libretexts.org

Mass spectrometry is an indispensable tool for monitoring chemical reactions and identifying the resulting products and by-products, even those present in minute quantities. wiley-vch.demdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, allowing for the determination of its elemental formula. rsc.org

For instance, in a reaction designed to replace the bromine atom of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- with a different functional group (e.g., an amino or cyano group), HRMS can confirm the successful substitution by detecting the molecular ion of the product with the expected exact mass. It can also identify by-products, such as hydrolyzed or rearranged species, which is critical for optimizing reaction conditions and understanding reaction mechanisms. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. scispace.com These techniques are highly effective for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies. scifiniti.comscifiniti.com

For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, the key vibrational bands would be associated with:

C=O stretching: The lactone carbonyl group gives a strong, characteristic absorption in the IR spectrum.

C=C stretching: The double bonds within the pyranone ring.

C-O stretching: The C-O bonds of the lactone and the methoxy group.

C-H stretching and bending: Vibrations of the methyl and methoxy C-H bonds.

C-Br stretching: This vibration typically appears in the lower frequency (fingerprint) region of the spectrum.

A complete vibrational analysis, often supported by DFT calculations, can assign specific experimental bands to particular molecular motions. researchgate.netresearchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary techniques. scispace.com For molecules with a center of inversion, some vibrations may be IR-active but Raman-inactive, and vice versa. scispace.com

Table 3: Characteristic IR and Raman Frequencies for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- Note: Values are typical ranges for the specified functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch (Lactone) | 1720 - 1760 | Strong | Medium |

| C=C Stretch (Ring) | 1600 - 1680 | Medium-Strong | Strong |

| C-O Stretch (Ether & Lactone) | 1050 - 1300 | Strong | Weak-Medium |

| C-Br Stretch | 500 - 650 | Medium | Strong |

Diagnostic Frequencies for Pyranone Ring System

The 2H-pyran-2-one ring system exhibits characteristic signals in various spectroscopic analyses, which are crucial for its identification. The presence of substituents, such as bromo, methoxy, and methyl groups, influences the exact position of these signals.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a 2H-pyran-2-one is the strong absorption band corresponding to the C=O stretching vibration of the unsaturated lactone. Another key feature is the C=C stretching vibrations within the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, protons on the pyranone ring appear in the olefinic region. The chemical shift of the proton at C5 is influenced by the substituents. The methyl and methoxy protons will appear in the aliphatic region of the spectrum. In ¹³C NMR, the carbonyl carbon (C2) is highly deshielded and appears at a significant downfield shift.

Mass Spectrometry (MS): In mass spectrometry, 2H-pyran-2-one derivatives typically show a clear molecular ion peak. The fragmentation patterns are often characterized by the loss of CO, CO₂, and side-chain fragments, which can help confirm the structure. nih.govchemguide.co.uklibretexts.org

| Spectroscopic Technique | Functional Group/Proton | Typical Frequency/Chemical Shift |

|---|---|---|

| IR Spectroscopy | C=O (lactone) | 1710-1750 cm⁻¹ |

| IR Spectroscopy | C=C (ring) | 1640-1680 cm⁻¹ and 1550-1580 cm⁻¹ |

| ¹H NMR Spectroscopy | Vinyl H (C5) | 5.5-7.5 ppm |

| ¹H NMR Spectroscopy | -OCH₃ | 3.3-4.0 ppm |

| ¹H NMR Spectroscopy | -CH₃ (C6) | ~2.2 ppm |

| ¹³C NMR Spectroscopy | C=O (C2) | 160-165 ppm |

| ¹³C NMR Spectroscopy | C4 | 160-170 ppm |

| ¹³C NMR Spectroscopy | C6 | 150-160 ppm |

X-ray Crystallography for Solid-State Structure

For instance, the crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one was determined to be triclinic. researchgate.net Such studies confirm the planarity of the pyran-2-one ring and provide detailed geometric parameters. This information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉FO₃ |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 7.1983(6) |

| b (Å) | 7.3732(6) |

| c (Å) | 9.6439(8) |

| α (°) | 81.489(5) |

| β (°) | 88.634(4) |

| γ (°) | 71.065(4) |

| Volume (ų) | 478.66(7) |

Characterization of Crystalline Derivatives and Their Intermolecular Interactions

The crystal packing of pyranone derivatives is governed by various intermolecular interactions. ias.ac.inmdpi.com In the case of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, the presence of the bromine atom introduces the possibility of halogen bonding, a significant non-covalent interaction. ijres.orgmdpi.com

Halogen bonding occurs between an electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. ijres.orgnih.gov This interaction is directional and can play a crucial role in crystal engineering and the formation of specific supramolecular structures. mdpi.comresearchgate.net

Other potential intermolecular interactions include:

π-π Stacking: The aromatic-like pyranone rings can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between carbon-hydrogen bonds and the oxygen atoms of the methoxy or carbonyl groups.

The interplay of these forces dictates the final crystal structure, influencing properties such as melting point and solubility. researchgate.net Computational studies are often employed to analyze and quantify these non-covalent interactions within the crystal packing. nih.govresearchgate.net

Hyphenated Techniques (e.g., HPLC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are indispensable tools for the analysis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-. researchgate.netrsc.org These methods are essential for assessing the purity of synthetic batches and for analyzing complex mixtures containing the compound.

Reverse-phase HPLC (RP-HPLC) is a widely used technique that separates compounds based on their hydrophobicity. americanpharmaceuticalreview.com A suitable C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) can effectively separate the target compound from starting materials, by-products, and other impurities.

The mass spectrometer detector provides two critical pieces of information:

Mass-to-Charge Ratio (m/z): This allows for the confirmation of the molecular weight of the eluting compound, providing a high degree of certainty in its identification. chimia.ch

Fragmentation Pattern: By inducing fragmentation of the molecular ion (MS/MS), a characteristic pattern is produced that serves as a molecular fingerprint, further confirming the compound's identity. uab.edu

This combination of separation and detection makes HPLC-MS a powerful technique for both qualitative and quantitative analysis, ensuring the purity and identity of the synthesized 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-. researchgate.netunifi.ithovione.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is a cornerstone of modern computational chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Elucidation of Molecular Structures and Geometries

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can predict key structural parameters. For a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level have been used to determine that the pyran ring is flat. scifiniti.comscifiniti.com Similar calculations for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- would provide precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters (DFT/B3LYP) No specific data is available for this compound. The table below is a representative example of parameters that would be calculated.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-O1 | Data not available | O1-C2-C3 | Data not available |

| C2=O2 | Data not available | C2-C3-C4 | Data not available |

| C3-Br | Data not available | Br-C3-C4 | Data not available |

| C4-O4 | Data not available | C3-C4-C5 | Data not available |

| C4-C5 | Data not available | C4-C5-C6 | Data not available |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, ECD)

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These theoretical spectra aid in the assignment of experimental signals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scifiniti.com These computed spectra are valuable for assigning specific absorption bands in experimental IR spectra to corresponding molecular vibrations, such as C=O stretches, C-O stretches, and C-H bends. scifiniti.comscifiniti.com

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions of a molecule, providing information about the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions (e.g., n→π* or π→π*). nih.gov

Electronic Circular Dichroism (ECD): For chiral molecules, computational methods can predict the ECD spectrum, which is crucial for determining the absolute configuration of stereocenters.

Table 2: Hypothetical Predicted Spectroscopic Data No specific data is available for this compound. This table illustrates the type of data that would be generated.

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 (C=O) | Data not available |

| C3 (C-Br) | Data not available | |

| C4 (C-O) | Data not available | |

| IR | ν(C=O) | Data not available cm⁻¹ |

| ν(C-O-C) | Data not available cm⁻¹ |

| UV-Vis | λmax (π→π*) | Data not available nm |

Analysis of Molecular Orbitals and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's reactivity. rowansci.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. rowansci.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is a vital tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Computational Pathways for Electrophilic and Nucleophilic Reactions

For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, DFT calculations could be used to model its reactions. The pyran-2-one ring contains several potential reactive sites. Computational studies would involve modeling the approach of various electrophiles and nucleophiles to different positions on the molecule. By calculating the energies of the reactants, intermediates, transition states, and products, the most energetically favorable reaction pathways can be determined. For example, studies on related pyranones investigate their role as reagents in the synthesis of other complex organic compounds. researchgate.net

Transition State Analysis and Reaction Kinetics

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate.

Transition State Optimization: Computational methods are used to locate the precise geometry of the transition state for a given reaction step.

Frequency Analysis: A frequency calculation is performed on the optimized TS geometry. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial for understanding the reaction rate; a lower activation energy corresponds to a faster reaction. By comparing the activation energies for competing pathways, the product distribution can often be predicted.

Due to the absence of specific studies on 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, a detailed analysis of its reaction mechanisms remains a subject for future research.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide valuable insights into the dynamic nature of molecules, offering a view of their conformational flexibility and intermolecular interactions over time. For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, MD simulations can elucidate the behavior of the pyranone ring and its substituents, which is crucial for understanding its interaction with biological targets and its solid-state properties.

Conformational Analysis and Flexibility of the Pyranone Ring

Computational studies on various pyranone derivatives have indicated that the pyran ring can adopt different conformations. For some derivatives, the pyran ring is reported to be modestly non-planar, while in others, it can exhibit a flattened-boat conformation. nih.govnih.gov In the case of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations and experimental X-ray data have shown that the pyran ring of the molecule is flat. scifiniti.com

For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, molecular dynamics simulations would be instrumental in determining the preferred conformation and the degree of flexibility of the pyranone ring. The presence of the bromine atom at the 3-position, the methoxy (B1213986) group at the 4-position, and the methyl group at the 6-position will influence the electron distribution and steric interactions within the molecule, which in turn will affect the ring's puckering and the rotational freedom of the substituents. A potential conformational equilibrium for the pyranone ring is depicted in the table below.

| Conformation | Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) |

| Planar | ~0 | 0.0 | High |

| Flattened-Boat | 10-20 | 1-3 | Moderate |

| Skew-Boat | >20 | >3 | Low |

Note: This table represents a hypothetical scenario based on computational studies of similar pyranone structures and is intended for illustrative purposes. Actual values for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- would require specific MD simulations.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the forces that govern the crystal packing of a molecule, which can influence its physical properties such as solubility and melting point.

While specific crystallographic data for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- is not available, insights can be drawn from studies on other pyranone derivatives. Hirshfeld surface analysis of related compounds reveals the significant role of various intermolecular contacts in stabilizing the crystal structure. The most prominent interactions typically observed are hydrogen bonds and van der Waals forces. researchgate.net

For instance, in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the most important contributions to the crystal packing come from H⋯O/O⋯H, H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions. nih.govresearchgate.net Similarly, for 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions are dominant. nih.gov

Based on the functional groups present in 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, a Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

| Interaction Type | Description | Expected Contribution |

| H⋯H | Interactions between hydrogen atoms on adjacent molecules. | High |

| H⋯O/O⋯H | Hydrogen bonding and other contacts involving oxygen and hydrogen atoms. | Significant |

| H⋯C/C⋯H | Interactions involving hydrogen and carbon atoms, indicative of C-H⋯π interactions. | Moderate |

| Br⋯H/H⋯Br | Interactions involving the bromine atom and hydrogen atoms. | Moderate |

| Br⋯O/O⋯Br | Halogen bonding between the bromine and oxygen atoms. | Possible |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

Prediction of Biological Activity Profiles Based on Structural Descriptors

The 2H-pyran-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. researchgate.net Derivatives of 2H-pyran-2-one have been reported to exhibit antimicrobial, cytotoxic, anti-inflammatory, and quorum sensing inhibitory activities. researchgate.netnih.gov

For 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, a QSAR study would involve the calculation of various structural descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing bromine atom and electron-donating methoxy group will significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logP value is a common hydrophobic descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model could predict the biological activity of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- based on a combination of these descriptors. For example, a model for antimicrobial activity might show a positive correlation with certain electronic and hydrophobic parameters, suggesting that increased lipophilicity and specific electronic features enhance the compound's ability to disrupt microbial membranes or inhibit key enzymes.

The table below illustrates the types of structural descriptors that would be calculated for 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- in a QSAR study and their potential influence on biological activity.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Affects binding to polar sites on biological targets. |

| Partial Atomic Charges | Determines electrostatic interactions with receptors. | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Weight | Influences transport and diffusion properties. |

| Molecular Volume | Affects the fit within a binding pocket. | |

| Hydrophobic | LogP | Governs membrane permeability and distribution in biological systems. |

| Topological | Wiener Index | Correlates with molecular branching and compactness. |

By developing robust QSAR models based on a training set of pyranone derivatives with known biological activities, it would be possible to predict the potential therapeutic applications of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- and guide the synthesis of new analogues with improved potency and selectivity.

Non Clinical Applications and Structure Activity Relationships

Role as Intermediates in Complex Organic Synthesis

The 2H-pyran-2-one ring is a structural motif present in numerous natural products and serves as a key intermediate in the synthesis of many complex organic structures. nih.gov The reactivity of the pyran-2-one core, particularly when substituted with functional groups like bromine, allows for a wide range of chemical transformations. These compounds are powerful building blocks for creating novel heterocyclic systems with significant physicochemical and biological properties. mdpi.com

Precursors for Natural Product Synthesis (e.g., Radicinin and Analogues)

While the direct synthesis of the fungal phytotoxin Radicinin from 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one is not explicitly detailed in the reviewed literature, the pyran-2-one skeleton is central to the structure of Radicinin and many other natural products. nih.govresearchgate.net The synthesis of such natural products often relies on the strategic construction and functionalization of the pyranone core. doaj.orgmdpi.comnih.gov

Radicinin, a metabolite with phytotoxic properties, features an unsaturated cyclic ester moiety integrated into a conjugated system, a common feature in compounds with growth-inhibitory activities. researchgate.net Synthetic strategies toward pyranone-containing natural products often involve cycloaddition chemistry or other annulation methods to assemble the core ring system. doaj.orgmdpi.com The presence of substituents like a bromine atom on a synthetic precursor offers a chemical handle for further modifications, such as cross-coupling reactions, to build the complex substitution patterns found in natural products like Radicinin and its analogues.

Building Blocks for Heterocyclic Systems (e.g., Terphenyls, Thiazoles, Pyrazoles)

The 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one scaffold is a valuable starting material for the synthesis of a variety of other heterocyclic and carbocyclic systems. Pyran-2-one derivatives can undergo interesting rearrangement reactions, often involving the opening of the pyran ring by various nucleophiles, to yield different heterocyclic structures. mdpi.com

Terphenyls: A significant application of 2H-pyran-2-ones is in the synthesis of functionalized m-terphenyls. This transformation is achieved through a carbanion-induced ring transformation. In this process, a carbanion source, such as one derived from propiophenone (B1677668) or acetyl biphenyl, attacks the C-6 position of the pyran-2-one ring. nih.govresearchgate.net This leads to an intramolecular cyclization and subsequent dehydration and decarboxylation, ultimately forming a new central benzene (B151609) ring. researchgate.net This metal-free methodology provides a simple and economical alternative to conventional metal-catalyzed cross-coupling reactions for preparing polysubstituted terphenyls. nih.gov

Thiazoles and Pyrazoles: The pyran-2-one nucleus serves as a versatile precursor for a wide array of five-membered heterocyclic rings, including thiazoles and pyrazoles. mdpi.com Fused heterocyclic systems, such as pyrano[2,3-d]thiazoles, can be synthesized from pyran-2-one derivatives. semanticscholar.org Similarly, pyrano[2,3-c]pyrazoles are prepared via multicomponent reactions involving precursors like ethyl acetoacetate, phenylhydrazine, malononitrile (B47326), and various aldehydes, demonstrating the utility of pyran-derived structures in building complex fused-ring systems. researchgate.netmdpi.com These reactions highlight the role of the pyranone as a foundational scaffold that can be transformed into other important heterocyclic cores. mdpi.com

Biological Activity and Mechanistic Studies (Non-Clinical)

Derivatives of 2H-pyran-2-one are known to exhibit a broad spectrum of biological activities, including enzyme inhibition and antimicrobial effects. The specific functional groups attached to the pyranone core play a crucial role in determining the potency and selectivity of these activities.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, Chymotrypsin)

O-substituted derivatives of the closely related natural product 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol) have been synthesized and screened for inhibitory activity against several enzymes. organic-chemistry.org These studies provide insight into the potential biological activity of derivatives of 3-bromo-4-methoxy-6-methyl-2H-pyran-2-one. The screening revealed that certain derivatives showed notable inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and α-chymotrypsin. organic-chemistry.org

For instance, the derivative 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one was identified as a good inhibitor of lipoxygenase. organic-chemistry.org Another derivative, N-(2,4-dinitrophenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide, showed the most potent inhibition against butyrylcholinesterase. organic-chemistry.org These findings underscore the potential of the 4-methoxy-2H-pyran-2-one scaffold as a template for developing novel enzyme inhibitors.

Enzyme Inhibition by Opuntiol Derivatives

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| N-(2,4-dinitrophenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide | Butyrylcholinesterase | 8.24 ± 0.11 |

| 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one | Lipoxygenase | 142.71 ± 0.22 |

Antimicrobial Activity Mechanisms (e.g., against Staphylococcus aureus, Xylella fastidiosa)

Pyranone derivatives have demonstrated significant antimicrobial properties. Amide derivatives of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-one have been synthesized and evaluated for their activity against various bacteria and fungi. nih.govnih.govresearchgate.net

Staphylococcus aureus : Several studies have confirmed the antibacterial activity of pyranone derivatives against Staphylococcus aureus. nih.govresearchgate.net For example, 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] exhibited notable antibacterial activity against S. aureus and E. faecalis. nih.govnih.gov The mechanism of action for some related pyridone compounds against S. aureus involves the inhibition of essential enzymes required for cell wall formation (MurF), protein maturation (PDF), and RNA biosynthesis (UMPK), leading to bacterial death and the obliteration of preformed biofilms. nih.gov

Xylella fastidiosa : This plant pathogenic bacterium is a major threat to agriculture, causing diseases like Olive Quick Decline Syndrome. mdpi.com There is an urgent need for effective antimicrobial agents to control its spread. researchgate.net Research has focused on screening various compounds, including natural products, for activity against X. fastidiosa. mdpi.com Notably, the pyranone-containing natural product Radicinin has been identified as having dose-dependent inhibitory activity against this bacterium, suggesting that the pyranone scaffold could be a promising starting point for developing agents to combat this pathogen. researchgate.net

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyranone derivatives, SAR studies have shown that the nature and position of substituents on the pyranone ring significantly influence their inhibitory potency and selectivity.

For example, in a series of 3,4,6-triphenylpyran-2-ones designed as cyclooxygenase-2 (COX-2) inhibitors, the placement of a methanesulfonyl (MeSO₂) pharmacophore was critical. A derivative with the MeSO₂ group on the C-3 phenyl ring was found to be a highly potent and selective COX-2 inhibitor. Molecular modeling suggested that substituents on the C-6 phenyl ring could control the orientation of the pharmacophore within the COX-2 binding pocket, thereby governing potency and selectivity.

In the context of cholinesterase inhibition, SAR studies of pyran-based derivatives have highlighted several key features. For instance, the presence of a thioxo group and an ether linkage can increase activity. Furthermore, derivatives with a methoxy (B1213986) substitution and a longer chain linker have demonstrated superior performance, indicating that both electronic and steric factors are important for effective binding to the enzyme's active site.

Applications in Materials Science and Functional Molecule Design

The unique chemical structure of 2H-pyran-2-one, 3-bromo-4-methoxy-6-methyl- has garnered interest in the field of materials science, particularly in the design and synthesis of novel functional materials. The pyranone core, with its conjugated system and reactive sites, serves as a versatile scaffold for constructing molecules with tailored electronic and photophysical properties. The strategic placement of bromo, methoxy, and methyl substituents on this core further enhances its potential for creating advanced materials.

Role in the Development of Functional Materials

While direct applications of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- in large-scale material production are still in the exploratory phase, its structural motifs are integral to the development of various functional organic materials. Research into analogous 2H-pyran-2-one derivatives has demonstrated their utility as key building blocks, or synthons, for creating larger π-conjugated systems. These systems are fundamental to the performance of various organic electronic and photonic devices.

One of the most promising areas of application for pyranone-based compounds is in the field of Organic Light-Emitting Diodes (OLEDs) . Certain donor-acceptor substituted pyranones have been shown to exhibit bright fluorescence in the solid state. researchgate.net The inherent electronic structure of the pyranone ring can be systematically modified by the introduction of different functional groups to tune the emission color and efficiency of the resulting materials. researchgate.net For instance, the electron-withdrawing nature of the bromo group at the 3-position, combined with the electron-donating methoxy group at the 4-position in 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-, creates a push-pull system. This electronic arrangement can influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in determining its fluorescent properties.

The development of pyranone-based materials with novel optical properties is an active area of research. The core structure of 2H-pyran-2-one allows for the synthesis of derivatives that can serve as fluorescent dyes. The specific substituents on the pyranone ring play a crucial role in defining the absorption and emission spectra of these dyes. The table below summarizes the key structural features of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- and their potential influence on material properties.

| Structural Feature | Potential Influence on Material Properties |

| 2H-Pyran-2-one Core | Provides a rigid, planar scaffold that can facilitate π-stacking in the solid state, which is important for charge transport in organic semiconductors. |

| Bromo Group (at C3) | Can be used as a reactive handle for further functionalization through cross-coupling reactions to extend the π-conjugation. Its electron-withdrawing nature can also modulate the electronic properties. |

| Methoxy Group (at C4) | Acts as an electron-donating group, influencing the intramolecular charge transfer and thereby the photoluminescent properties. It can also affect the solubility and processing of the material. |

| Methyl Group (at C6) | Can influence the solid-state packing and morphology of thin films, which in turn affects device performance. |

Furthermore, the bromine atom on the pyranone ring of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- offers a synthetically versatile point for modification. Through various cross-coupling reactions, such as Suzuki or Stille couplings, the bromo group can be replaced with other functional moieties. This allows for the systematic extension of the π-conjugated system, leading to the creation of novel polymers and small molecules with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to readily functionalize the pyranone core makes it a valuable component in the design of complex molecular architectures for advanced materials.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Catalytic Approaches

While classical methods for pyranone synthesis exist, future research will likely focus on developing more efficient, sustainable, and versatile catalytic strategies for the synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- and its derivatives.

Key areas for exploration include:

Transition Metal Catalysis: Modern palladium-catalyzed methods, such as Sonogashira coupling followed by electrophilic cyclization, have proven effective for creating substituted 2-pyrones. nih.gov Future work could adapt these and other metal-catalyzed reactions (e.g., using gold or ruthenium) to construct the 3-bromo-4-methoxy-6-methyl substituted core in a more direct and atom-economical fashion. organic-chemistry.org

Organocatalysis: The use of N-heterocyclic carbenes (NHCs) and other organocatalysts has emerged as a powerful, metal-free approach for synthesizing pyranone structures. nih.govmdpi.com Applying these methodologies could offer milder reaction conditions and alternative pathways to the target molecule, potentially allowing for asymmetric synthesis.

Cascade Reactions: Designing one-pot cascade reactions that assemble the pyranone ring and install the required substituents in a single sequence would represent a significant increase in efficiency. nih.govorganic-chemistry.org Research into isothiourea-mediated Michael addition/lactonization cascades could be a particularly fruitful avenue. nih.gov

Green Chemistry Approaches: Future syntheses will increasingly prioritize sustainability. This includes exploring microwave-assisted reactions, using greener solvents, and developing catalytic systems that operate at lower temperatures and with higher turnover numbers to minimize waste and energy consumption.

| Catalytic System | Reaction Type | Potential Advantages |

|---|---|---|

| Palladium(0)/Copper(I) | Coupling-Cyclization Cascade | High functional group tolerance, direct route to complex pyranones. nih.gov |

| Gold(I) Complexes | Rearrangement of Alkynyl Precursors | Mild conditions, unique reactivity pathways. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | [3+3] or [4+2] Annulation | Metal-free, potential for enantioselectivity, broad substrate scope. organic-chemistry.orgmdpi.com |